

In Vitro Evaluation of (E/Z)-DMU2105: A Technical Overview

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Compound of Interest

Compound Name: (E/Z)-DMU2105

Cat. No.: B15577938

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Initial searches for the compound "**(E/Z)-DMU2105**" did not yield specific results detailing its in vitro evaluation. The scientific literature readily available through public databases does not contain specific studies, quantitative data, experimental protocols, or established signaling pathways associated with a compound designated as **(E/Z)-DMU2105**.

This guide is a template demonstrating how such a technical document would be structured if data were available. The placeholders and examples provided are based on common practices in preclinical drug discovery and are for illustrative purposes only. Researchers with access to proprietary data on **(E/Z)-DMU2105** can use this framework to organize and present their findings.

Quantitative Data Summary

For a comprehensive comparison, all quantitative data from in vitro assays should be summarized in tabular format.

Table 1: Cytotoxicity of **(E/Z)-DMU2105** in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC ₅₀ (μM) |
|-----------|-------------------------|---------------|---------------------|-----------------------|
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Data Not Available |
| A549 | Lung Carcinoma | MTT | 72 | Data Not Available |
| HCT116 | Colorectal Carcinoma | CellTiter-Glo | 72 | Data Not Available |
| PC-3 | Prostate Adenocarcinoma | Resazurin | 72 | Data Not Available |

Table 2: Kinase Inhibitory Activity of (E/Z)-DMU2105

| Kinase Target | Assay Type | Substrate | ATP Concentration (μM) | IC ₅₀ (nM) |
|---------------------|------------------------|-----------|------------------------|-----------------------|
| Target Kinase 1 | HTRF | Peptide A | Km | Data Not Available |
| Target Kinase 2 | LanthaScreen | Peptide B | Km | Data Not Available |
| Off-Target Kinase 1 | Caliper Mobility Shift | Protein C | 10 | Data Not Available |
| Off-Target Kinase 2 | Caliper Mobility Shift | Protein D | 10 | Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings.

Cell Viability Assays

2.1.1. MTT Assay

- **Cell Seeding:** Cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
- **Compound Treatment:** **(E/Z)-DMU2105** is serially diluted in culture medium and added to the cells. A vehicle control (e.g., 0.1% DMSO) is also included.
- **Incubation:** Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is read at 570 nm using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

2.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

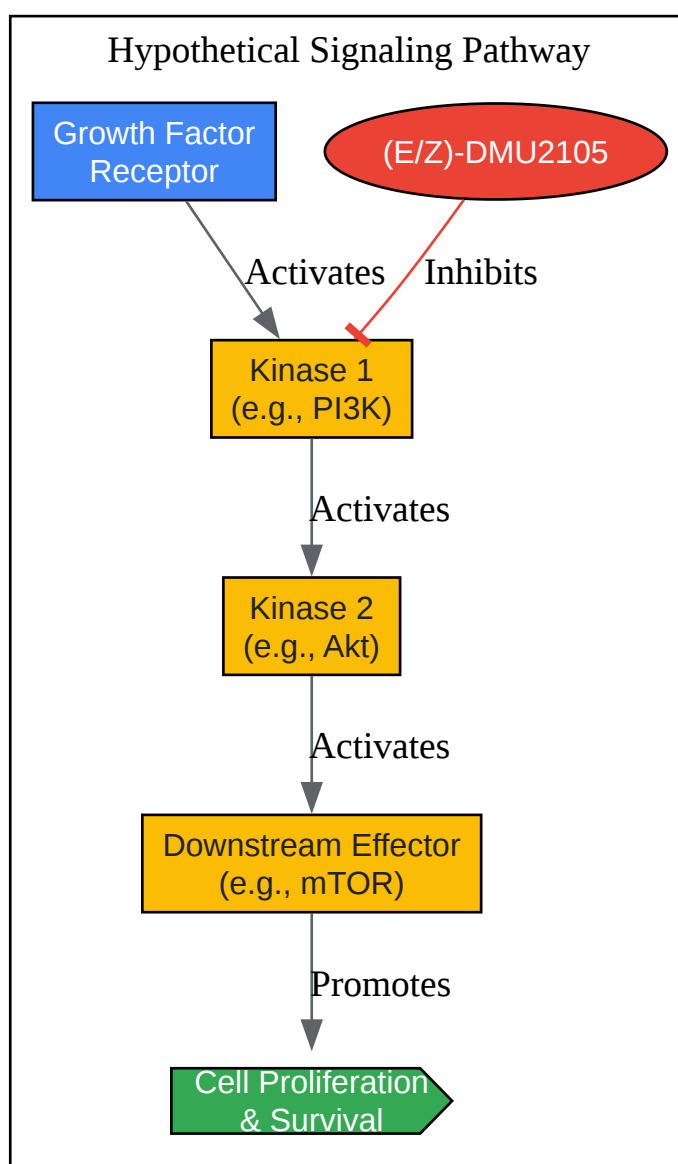
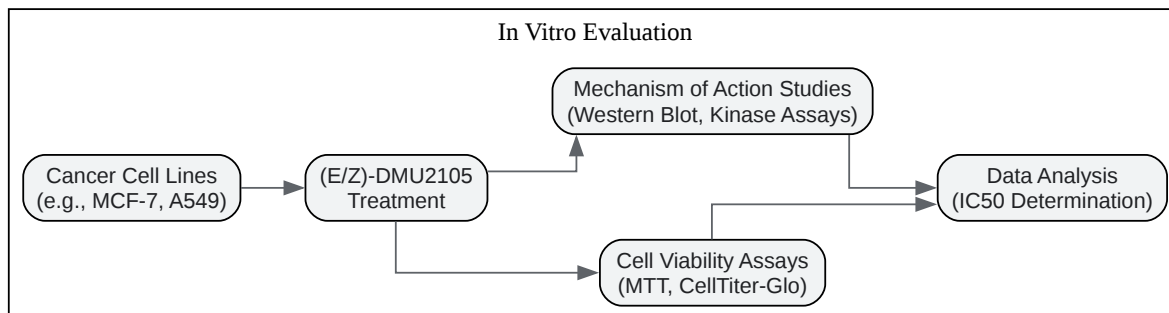
- **Cell Seeding and Treatment:** Follow steps 1 and 2 from the MTT assay protocol.
- **Incubation:** Incubate plates for 72 hours.
- **Reagent Addition:** Plates are equilibrated to room temperature, and 100 µL of CellTiter-Glo® reagent is added to each well.
- **Lysis and Signal Stabilization:** The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
- **Luminescence Measurement:** Luminescence is recorded using a luminometer.
- **Data Analysis:** IC₅₀ values are determined from dose-response curves.

Western Blot Analysis

- **Cell Lysis:** Cells are treated with **(E/Z)-DMU2105** for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
- **Detection:** The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.



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